molecular formula C10H19NO3 B13599747 tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate

tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate

Cat. No.: B13599747
M. Wt: 201.26 g/mol
InChI Key: JSVWXVNAVSUTAD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate: It is characterized by the presence of a tert-butyl carbamate group and a hydroxycyclopropyl moiety, making it a versatile compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc group can be installed under mild conditions using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols, bases (e.g., NaOH), acids (e.g., HCl)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various conditions makes it ideal for multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and molecular interactions.

Medicine: Its ability to protect functional groups during synthesis is valuable in medicinal chemistry.

Industry: In the industrial sector, tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate involves its role as a protecting group for amines. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate compound with different functional groups, used in similar applications.

    Benzyl carbamate: Another protecting group for amines, removed under different conditions (e.g., catalytic hydrogenation).

Uniqueness: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is unique due to its hydroxycyclopropyl moiety, which provides additional reactivity and potential for diverse applications. Its stability and ease of removal under mild conditions make it a preferred choice in complex synthetic routes.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-6-10(13)4-5-10/h13H,4-7H2,1-3H3,(H,11,12)

InChI Key

JSVWXVNAVSUTAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CC1)O

Origin of Product

United States

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